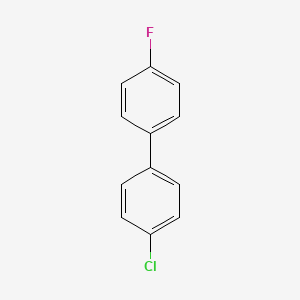

4-Chloro-4'-fluorobiphenyl

Description

Significance of Halogenated Biphenyls in Chemical Sciences

Halogenated biphenyls, a broad class of organic compounds, have historically played a crucial role in various industrial applications due to their chemical stability and dielectric properties. researchgate.net This family of compounds includes polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), which were once widely used in transformers, capacitors, and as flame retardants. researchgate.netcdc.gov However, their persistence in the environment and potential for adverse health effects led to restrictions on their use. pageplace.denih.gov

Despite the environmental concerns associated with some halogenated biphenyls, this class of compounds remains highly significant in chemical sciences for several reasons:

Model Compounds for Research: They serve as ideal model compounds for fundamental studies on chemical bonding, molecular structure, and the influence of halogen substitution on the physical and chemical properties of aromatic systems. rsc.org

Synthetic Intermediates: Halogenated biphenyls are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and liquid crystals. lookchem.comontosight.ai The presence of halogens provides reactive sites for further chemical transformations.

Probes for Biological Systems: The unique properties of halogenated biphenyls make them useful as probes to study biological processes and the mechanisms of toxicity. nih.gov

The general structure of biphenyl (B1667301) and the numbering of its carbon atoms are fundamental to understanding the specific nature of its halogenated derivatives.

| Position | Description |

|---|---|

| 1 to 6 | Carbon atoms of the first phenyl ring |

| 1' to 6' | Carbon atoms of the second phenyl ring |

Rationale for Advanced Research on 4-Chloro-4'-fluorobiphenyl

The specific compound 4-Chloro-4'-fluorobiphenyl has garnered significant attention from the research community due to its distinct structural features and potential applications. The rationale for its in-depth study includes:

Unique Substitution Pattern: The presence of two different halogens, chlorine and fluorine, at specific positions on the biphenyl backbone creates an asymmetric molecule with interesting electronic and steric properties. This unique substitution influences its reactivity and interactions with other molecules.

Potential Pharmaceutical Applications: Research has indicated that biphenyl moieties are important pharmacologically. semanticscholar.org The introduction of halogen atoms can modulate the biological activity of molecules, and 4-Chloro-4'-fluorobiphenyl is being investigated as a potential anti-cancer agent and for its role in medicinal chemistry research. lookchem.com

Material Science Applications: The properties of halogenated biphenyls make them suitable for the development of new materials. For instance, fluorinated biphenyls are used in the production of liquid crystals and polymers. ontosight.aitandfonline.com The specific combination of chlorine and fluorine in 4-Chloro-4'-fluorobiphenyl could lead to materials with desirable characteristics.

Understanding Structure-Activity Relationships: Studying the effects of the chloro and fluoro substituents on the biphenyl system provides valuable insights into structure-activity relationships. This knowledge is crucial for designing new molecules with specific functionalities.

Scope and Objectives of Contemporary Studies

Current research on 4-Chloro-4'-fluorobiphenyl is multifaceted and aims to:

Develop Efficient Synthetic Routes: A primary objective is to devise and optimize synthetic methods for producing 4-Chloro-4'-fluorobiphenyl with high yield and purity. This includes exploring various catalytic systems, such as palladium-catalyzed cross-coupling reactions. mdpi.com

Characterize its Physicochemical Properties: Detailed characterization of its physical and chemical properties is essential. This involves determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). semanticscholar.org

Investigate its Reactivity: Researchers are exploring the chemical reactivity of 4-Chloro-4'-fluorobiphenyl, including its participation in various organic reactions to synthesize new derivatives.

Evaluate its Potential in Medicinal Chemistry: A significant area of research is the evaluation of its biological activity, particularly its potential as an anti-inflammatory or anti-cancer agent. lookchem.comsemanticscholar.org This involves synthesizing and testing derivatives of 4-Chloro-4'-fluorobiphenyl.

Explore its Use in Material Science: Studies are underway to assess the suitability of 4-Chloro-4'-fluorobiphenyl and its derivatives as components in liquid crystals, polymers, and other advanced materials. tandfonline.com

The table below summarizes some of the key properties of 4-Chloro-4'-fluorobiphenyl that are relevant to ongoing research.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H8ClF | lookchem.com |

| Molecular Weight | 206.64 g/mol | lookchem.com |

| CAS Number | 398-22-1 | lookchem.com |

Properties

IUPAC Name |

1-chloro-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGSGYOPKPVAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373941 | |

| Record name | 4-CHLORO-4'-FLUOROBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-22-1 | |

| Record name | 4-CHLORO-4'-FLUOROBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 4 Fluorobiphenyl

Reaction Mechanisms in Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, are fundamental for the synthesis of biaryls. The generally accepted mechanism involves a catalytic cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.commdpi.com The specific behavior of 4-Chloro-4'-fluorobiphenyl in this cycle is dictated by the distinct properties of its carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

Oxidative addition is typically the initial and often rate-determining step in cross-coupling catalysis, where the aryl halide adds to a low-valent transition metal center, such as Pd(0), forming a Pd(II) intermediate. chemrxiv.orgvu.nl For a substrate like 4-Chloro-4'-fluorobiphenyl, a key question is the relative reactivity of the C-Cl versus the C-F bond.

Quantum chemical studies and experimental observations consistently show that the reactivity of carbon-halogen bonds towards oxidative addition follows the trend C-I > C-Br > C-Cl > C-F. vu.nl The activation barriers for oxidative addition decrease drastically for heavier halogens. vu.nl This is attributed to a combination of weaker carbon-halogen bond dissociation energies and more favorable electrostatic interactions between the larger, more polarizable halogen atom and the palladium catalyst. vu.nl Consequently, in a cross-coupling reaction involving 4-Chloro-4'-fluorobiphenyl, oxidative addition will preferentially occur at the more reactive C-Cl bond, leaving the C-F bond intact.

The active catalytic species is often a coordinatively unsaturated complex, such as a 12-electron monoligated palladium complex, Pd(PPh₃), rather than the fully coordinated 14-electron Pd(PPh₃)₂ species, especially under catalytic conditions. chemrxiv.org The oxidative addition of the aryl halide to this species results in the formation of a square planar Pd(II) intermediate, for instance, [Pd(Ar)(Cl)(L)₂], where 'Ar' is the 4'-fluorobiphenyl-4-yl group and 'L' is a supporting ligand like a phosphine (B1218219). trentu.ca

Table 1: Factors Influencing Oxidative Addition of Aryl Halides

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Halogen Type | I > Br > Cl >> F | Bond dissociation energy decreases down the group, making the bond easier to break. vu.nl |

| Ligand Steric Bulk | Increases rate | Bulky phosphine ligands can promote the formation of the more reactive, low-coordinate Pd(0) species. core.ac.uk |

| Ligand Electronics | Electron-donating ligands increase rate | Electron-rich ligands enhance the electron density on the Pd(0) center, facilitating its oxidation. |

| Palladium Precursor | Varies | The ease of reduction of the Pd(II) or Pd(I) precatalyst to the active Pd(0) species is critical. |

Following oxidative addition, the transmetalation step involves the transfer of an organic group (e.g., an aryl group from a boronic acid in Suzuki-Miyaura coupling) from a main-group organometallic reagent to the Pd(II) center. mdpi.commdpi.com This step displaces the halide on the palladium complex and generates a diorganopalladium(II) intermediate. trentu.ca The mechanism of transmetalation is complex and remains a subject of debate, with two primary pathways often considered for Suzuki-Miyaura coupling. chemrxiv.orgnih.gov

The Oxo-Palladium Pathway : This path involves the reaction of a hydroxo-palladium(II) complex, [LₙPd(Ar)(OH)], with a neutral boronic acid, R-B(OH)₂. nih.gov Kinetic studies have shown this pathway to be extremely rapid in some systems. rsc.org

The Boronate Pathway : This path involves the reaction of the halo-palladium(II) complex, [LₙPd(Ar)(X)], with an "ate" complex of the boron reagent (a tetracoordinate arylboronate, [R-B(OH)₃]⁻), which is formed by the addition of a base to the boronic acid. chemrxiv.orgnih.gov

The dominant pathway depends heavily on the specific reaction conditions, including the base, solvent, and ligands used. nih.gov For instance, the presence of phase-transfer catalysts in biphasic Suzuki-Miyaura couplings has been shown to shift the dominant transmetalation mechanism from the oxo-palladium pathway to the boronate pathway, leading to significant rate enhancement. nih.gov The rate of transmetalation can be several orders of magnitude slower for the boronate pathway compared to the oxo-palladium pathway under certain stoichiometric conditions. rsc.org

Reductive elimination is the final bond-forming step of the catalytic cycle, where the two organic groups on the Pd(II) center couple and are expelled as the final product (e.g., a biaryl), regenerating the catalytically active Pd(0) species. mdpi.comchemrxiv.org For this step to be efficient, the diorganopalladium(II) intermediate, such as [Pd(Ar)(Ar')(L)₂], must adopt a cis-conformation to allow for orbital overlap and bond formation.

The rate of reductive elimination is highly sensitive to the steric and electronic properties of both the aryl groups and the ancillary ligands. rsc.org

Steric Hindrance : Increased steric bulk on the ancillary ligands (e.g., bulky phosphines) can accelerate reductive elimination by destabilizing the metal center and promoting the formation of a three-coordinate intermediate. rsc.org Conversely, significant steric hindrance on the aryl groups themselves can sometimes inhibit the reaction. rsc.org

Electronic Effects : Electron-withdrawing groups on the aryl fragments, such as the fluorine atom in a fluoroaryl group, can slow down the rate of reductive elimination. rsc.orgrsc.org This is because they strengthen the Pd-C bond, increasing the energy barrier for its cleavage. The oxidative addition of C-F bonds is often exothermic, which can make the reverse reaction, C-F reductive elimination, thermodynamically unfavorable (endothermic). baranlab.org

In studies of (aryl)(fluoroaryl)palladium complexes, it was found that the electron-withdrawing nature of the fluorobenzene (B45895) moiety significantly influences the rate and regioselectivity of reductive elimination, sometimes determining the final product distribution over the C-H activation step. rsc.orgrsc.org

Carbon-Hydrogen (C-H) Functionalization Studies of Fluoroarenes

Direct C-H functionalization offers an alternative to classical cross-coupling by activating C-H bonds, which are ubiquitous in organic molecules. whiterose.ac.uk Fluoroarenes, the class to which 4-Chloro-4'-fluorobiphenyl belongs, exhibit distinct reactivity patterns in these transformations, largely governed by the electronic influence of the fluorine substituents. acs.orgworktribe.com

A predominant theme in the C-H functionalization of fluoroarenes is the directing effect of the fluorine atom. In many transition-metal-catalyzed reactions (e.g., using Pd, Ru, Rh), C-H activation occurs with a strong preference for the position ortho to the C-F bond. acs.orgacs.orgox.ac.uk This ortho-directing effect is attributed to thermodynamic and kinetic factors:

Increased Acidity : The strong electron-withdrawing inductive effect of fluorine increases the acidity of the adjacent C-H bonds, making them more susceptible to deprotonation by a basic metal complex. acs.orgacs.org

Favorable M-C Bond Energetics : The resulting metal-carbon (M-C) bond formed after C-H activation is significantly stabilized by the presence of an ortho-fluorine substituent. ox.ac.ukresearchgate.net This stabilization outweighs the modest increase in the C-H bond dissociation energy. ox.ac.uk

This intrinsic preference for ortho-functionalization is a powerful tool for controlling regioselectivity. whiterose.ac.ukworktribe.com However, strategies have been developed to achieve functionalization at other positions. For example, a palladium-catalyzed meta-selective C-H arylation of fluoroarenes was developed using a norbornene relay strategy. nih.gov This method intercepts the initial, kinetically favored ortho-palladation intermediate and redirects reactivity to the remote meta-position. nih.gov

Table 2: Regioselectivity in C-H Arylation of Fluoroarenes

| Fluoroarene Substrate | Arylation Position | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Fluorobenzene | meta | 46% | Sole regioisomer | nih.gov |

| 1,3-Difluorobenzene | meta (to both F) | 55% | Sole regioisomer | nih.gov |

| ortho-Fluorotoluene | meta (to F) | 57% | >20:1 | nih.gov |

Data from a palladium-catalyzed norbornene-mediated reaction designed for meta-selectivity.

Similarly, cobalt-catalyzed borylation can achieve high meta-selectivity by operating under thermodynamic control, bypassing the need for steric controls or directing groups and instead relying on the intrinsic electronic properties of the fluoroarene. sciencedaily.com

The activation of C-H bonds in fluoroarenes often proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a basic ligand on the metal center (e.g., acetate (B1210297) or carbonate). acs.orgacs.org The energetics of this step are highly influenced by the fluorine substitution pattern.

The stability of the C-H activation product is strongly dependent on the number of ortho-fluorines. researchgate.net For example, rhodium complexes formed from activating aryl groups with two ortho-fluorines have barriers to the reverse reaction (reductive elimination) that are approximately 5 kcal/mol higher than for those with only a single ortho-fluorine, highlighting the thermodynamic stabilization imparted by the halogen. researchgate.net This thermodynamic preference for the activation of C-H bonds ortho to fluorine is a key principle governing the reactivity of fluoroarenes. acs.orgox.ac.uk

Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) Bond Activation Mechanisms

The selective activation of carbon-halogen bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from readily available haloaromatic compounds. In a molecule such as 4-Chloro-4'-fluorobiphenyl, the presence of two different halogens on the biphenyl (B1667301) scaffold presents a challenge and an opportunity for chemoselective functionalization. The activation of either the C-F or the C-Cl bond is typically achieved through transition-metal catalysis, most commonly involving an oxidative addition step where the metal center inserts into the carbon-halogen bond.

The relative ease of activation of a C-F versus a C-Cl bond is primarily dictated by their respective bond dissociation energies (BDEs). The C-F bond is significantly stronger and thus more difficult to break than the C-Cl bond. This fundamental difference in bond strength is a key factor governing the mechanism of their activation.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Enthalpies in Aromatic Systems

| Bond | Bond Dissociation Enthalpy (kcal/mol) |

|---|---|

| C-F (in Fluorobenzene) | 126 |

| C-Cl (in Chlorobenzene) | 96 |

This data highlights the greater thermodynamic barrier for C-F bond cleavage compared to C-Cl bond cleavage. core.ac.uk

Computational studies on model systems, such as 1-chloro-4-fluorobenzene, which closely mimics the electronic environment of 4-Chloro-4'-fluorobiphenyl, provide valuable insights into the energetics of C-F and C-Cl bond activation. Density Functional Theory (DFT) calculations have been employed to determine the Gibbs free energy barriers for the oxidative addition of a nickel catalyst to the C-Cl and C-F bonds.

These studies reveal that the activation barrier for the oxidative addition to the C-Cl bond is substantially lower than that for the C-F bond. core.ac.ukmq.edu.au This suggests that, under kinetic control, a transition metal catalyst would preferentially activate the C-Cl bond.

Table 2: Calculated Gibbs Free Energy Barriers for Oxidative Addition to 1-Chloro-4-fluorobenzene

| Oxidative Addition Site | Gibbs Free Energy Barrier (kcal/mol) |

|---|---|

| C-Cl | 9.5 |

| C-F | 22.9 |

Calculations performed at the unrestricted B97 level of DFT with dispersion correction (B97-D3). core.ac.uk These values underscore the kinetic preference for C-Cl bond activation.

Nucleophilic Aromatic Substitution Mechanisms in Halogenated Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. In contrast to the bond activation mechanisms discussed previously, which often involve radical intermediates or organometallic species, the SNAr mechanism proceeds via an ionic pathway. The reaction is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

For halogenated aromatic compounds like 4-Chloro-4'-fluorobiphenyl, the SNAr mechanism typically follows a two-step addition-elimination pathway. The first and usually rate-determining step is the addition of the nucleophile to the carbon atom bearing the halogen, which breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlumenlearning.com In the second, faster step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring.

A key feature of the SNAr mechanism is the counterintuitive reactivity trend of the halogens as leaving groups. The typical order of reactivity is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions of alkyl halides. masterorganicchemistry.com This "element effect" is a direct consequence of the reaction mechanism.

The rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electrophilic carbon atom. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the carbon to which it is attached the most electron-poor and thus the most susceptible to nucleophilic attack. masterorganicchemistry.com The strength of the C-F bond, which is the highest among the carbon-halogen bonds, does not significantly hinder the reaction because its cleavage occurs in the fast, second step of the reaction. masterorganicchemistry.com

Therefore, in a nucleophilic aromatic substitution reaction involving 4-Chloro-4'-fluorobiphenyl, the fluorine atom is generally the preferred site of substitution. The presence of one phenyl ring acts as a mild electron-withdrawing group on the other, but in the absence of strong activating groups (like a nitro group) ortho or para to the halogens, the inherent electrophilicity of the carbon atoms attached to the halogens is the primary determinant of reactivity.

Experimental and computational studies on the nucleophilic dechlorination of polychlorinated biphenyls (PCBs) have shown that the reactivity of congeners increases with the number of chlorine atoms. researchgate.net This is consistent with the SNAr mechanism, as the increased number of electron-withdrawing chlorine atoms enhances the electrophilicity of the biphenyl system, making it more susceptible to nucleophilic attack. While this research focuses on chlorinated biphenyls, the underlying principles support the enhanced reactivity of the C-F bond in a mixed halo-biphenyl like 4-Chloro-4'-fluorobiphenyl under SNAr conditions due to the superior electron-withdrawing nature of fluorine compared to chlorine.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 4 Fluorobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 4-Chloro-4'-fluorobiphenyl, various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, offer a comprehensive understanding of its chemical environment.

The proton (¹H) NMR spectrum of 4-Chloro-4'-fluorobiphenyl is expected to display signals corresponding to the eight aromatic protons. These protons are situated on two distinct phenyl rings, each with a unique para-substituent (chlorine and fluorine). This substitution pattern leads to two separate AA'BB' spin systems, which often appear as two sets of complex multiplets resembling doublets of doublets.

The protons on the chlorinated ring (H-2, H-3, H-5, H-6) and the fluorinated ring (H-2', H-3', H-5', H-6') will have distinct chemical shifts due to the differing electronic effects of chlorine and fluorine. Based on data from analogous compounds like 4-chlorobiphenyl (B17849) and 4-fluorobiphenyl (B1198766), the expected chemical shifts can be predicted. chemicalbook.comchemicalbook.com The protons ortho to the chlorine atom are expected to resonate at a slightly different field than those ortho to the fluorine atom. Similarly, the meta protons on each ring will exhibit unique shifts.

Predicted ¹H NMR Data for 4-Chloro-4'-fluorobiphenyl

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (ortho to F) | ~7.50-7.55 | Multiplet (AA'BB') |

| H-3', H-5' (meta to F) | ~7.10-7.15 | Multiplet (AA'BB') |

| H-2, H-6 (ortho to Cl) | ~7.45-7.50 | Multiplet (AA'BB') |

Note: Predicted values are based on related structures and may vary with solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-Chloro-4'-fluorobiphenyl, due to the molecule's symmetry, six distinct signals are anticipated for the twelve aromatic carbons. The carbon atoms directly bonded to the halogens (ipso-carbons) and the carbon atoms forming the biphenyl (B1667301) linkage will also have characteristic chemical shifts.

The chemical shifts are influenced by the electronegativity and resonance effects of the halogen substituents. The carbon attached to fluorine (C-4') will show a large chemical shift and will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon attached to chlorine (C-4) will also have a distinct shift. The other carbons (ortho, meta, and the biphenyl-linked carbons) will appear at chemical shifts typical for substituted aromatic rings. oregonstate.eduhw.ac.uk

Predicted ¹³C NMR Data for 4-Chloro-4'-fluorobiphenyl

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~139-140 |

| C-2, C-6 | ~128-129 |

| C-3, C-5 | ~129-130 |

| C-4 | ~133-134 |

| C-1' | ~136-137 |

| C-2', C-6' | ~128-129 (doublet due to C-F coupling) |

| C-3', C-5' | ~115-116 (doublet due to C-F coupling) |

Note: Predicted values are based on related structures and may vary with solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for the analysis of fluorinated molecules. rsc.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org It also has a wide range of chemical shifts, which makes it very sensitive to the local electronic environment, allowing for clear distinction between different fluorine atoms in a molecule. wikipedia.orgnih.gov

In the case of 4-Chloro-4'-fluorobiphenyl, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. ucsb.edu The signal would likely be split into a multiplet, specifically a triplet of triplets, due to coupling with the two ortho protons and the two meta protons on the same ring. ¹⁹F NMR is particularly useful for confirming the presence and purity of fluorinated compounds and can be used for quantitative analysis without the need for extensive sample preparation or separation from complex mixtures. nih.govrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds like halogenated biphenyls. fms-inc.com In a typical GC-MS analysis of 4-Chloro-4'-fluorobiphenyl using electron ionization (EI), the mass spectrum would be expected to show a prominent molecular ion (M⁺) peak.

A key feature would be the isotopic pattern of the molecular ion, which would show two peaks separated by two mass units (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, characteristic of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for halogenated biphenyls include the loss of halogen atoms and cleavage of the bond between the two phenyl rings. nih.gov

Expected Key Ions in the GC-MS Spectrum of 4-Chloro-4'-fluorobiphenyl

| m/z Value | Identity |

|---|---|

| 206/208 | [M]⁺ (Molecular Ion) |

| 171 | [M - Cl]⁺ |

| 187 | [M - F]⁺ |

| 127 | [C₁₂H₈]⁺ (Biphenylene radical cation) |

| 103/105 | [C₆H₄Cl]⁺ |

Note: The relative intensities of these fragments depend on the ionization energy.

Electrospray Ionization (ESI) is a soft ionization technique typically used for polar, thermally labile, and high molecular weight compounds. Neutral, nonpolar compounds like 4-Chloro-4'-fluorobiphenyl are not readily ionized by ESI in their native state.

However, ESI-MS becomes a highly relevant and powerful tool for the analysis of metabolites of such compounds. researchgate.net In biological or environmental systems, polychlorinated biphenyls (PCBs) and related compounds can be metabolized into more polar forms, such as hydroxylated derivatives (OH-PCBs). nih.gov These hydroxylated metabolites are weak acids and are readily deprotonated, making them ideal candidates for analysis by negative-ion ESI-MS. nih.govresearchgate.net This technique allows for the sensitive detection and quantification of these metabolites in complex biological matrices like blood plasma. researchgate.net Therefore, while not a primary method for analyzing the parent compound, ESI-MS is crucial for studying its metabolic fate and environmental impact.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insight into the molecular structure of 4-Chloro-4'-fluorobiphenyl by probing the fundamental vibrational modes of its constituent atoms and functional groups.

The FTIR spectrum of 4-Chloro-4'-fluorobiphenyl is characterized by absorption bands corresponding to the vibrations of its carbon-hydrogen (C-H), carbon-carbon (C-C), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds. While a complete, assigned spectrum for this specific molecule is not widely published, its features can be reliably predicted based on analyses of related compounds such as 4-chlorobiphenyl and other substituted aromatics.

The C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the phenyl rings are expected to produce a series of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹. The inter-ring C-C stretch, a key feature of the biphenyl skeleton, is anticipated around 1280 cm⁻¹.

The vibrations involving the halogen substituents are particularly informative. The C-Cl stretching frequency is generally observed in the 800-550 cm⁻¹ range. For similar chloro-substituted aromatic compounds, this band can be found around 745-750 cm⁻¹. researchgate.net The C-F stretching vibration is known to be strong and typically appears in the 1250-1000 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for 4-Chloro-4'-fluorobiphenyl

| Predicted Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretching |

| ~1600 | Aromatic Ring C-C Stretching |

| ~1450 | Aromatic Ring C-C Stretching |

| ~1280 | Inter-ring C-C Stretch |

| 1250 - 1000 | C-F Stretching |

| ~1000 | Ring Trigonal Breathing |

Note: This table is based on characteristic frequencies for the functional groups present in the molecule.

Raman spectroscopy complements FTIR by providing information on the polarizability changes during molecular vibrations. For biphenyl derivatives, common features include strong peaks at approximately 3065 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (ring CCC stretching), 1280 cm⁻¹ (C-C bridge bond stretching), 1030 cm⁻¹ (C-H in-plane bending), and 1000 cm⁻¹ (CCC trigonal breathing mode). researchgate.netresearchgate.net

The analysis of 4-chlorobiphenyl has shown a strong Raman peak around 760 cm⁻¹, which is attributed to the C-C-C in-plane stretching mode. researchgate.netresearchgate.net This feature is often used to distinguish it from other monochlorobiphenyl isomers. researchgate.netresearchgate.net In 4-Chloro-4'-fluorobiphenyl, similar characteristic peaks are expected. The presence of both chlorine and fluorine substituents would likely lead to a complex and unique Raman spectrum, allowing for its specific identification. The C-Cl bond vibrations are typically weak in Raman spectroscopy, while the symmetric ring breathing modes are often strong.

Table 2: Characteristic Raman Shifts for Chlorinated Biphenyls

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3065 | C-H Stretching | researchgate.net |

| ~1600 | Ring CCC Stretching | researchgate.netresearchgate.net |

| ~1280 | C-C Bridge Bond Stretching | researchgate.netresearchgate.net |

| ~1000 | CCC Trigonal Breathing | researchgate.netresearchgate.net |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The biphenyl system exhibits a strong absorption band, known as the K-band, which is due to the π → π* transition within the conjugated system of the two phenyl rings. For biphenyl itself, this absorption maximum (λmax) occurs around 250 nm.

Substitution on the phenyl rings can cause a shift in the absorption maximum (a batochromic or hypsochromic shift). Halogen substituents, such as chlorine and fluorine, act as auxochromes and can cause a red shift (bathochromic shift) of the λmax to longer wavelengths and an increase in the absorption intensity. Therefore, 4-Chloro-4'-fluorobiphenyl is expected to have its primary absorption band at a wavelength slightly longer than that of unsubstituted biphenyl, likely in the 255-265 nm range in a non-polar solvent. The exact λmax would be influenced by the solvent polarity.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular conformation and intermolecular interactions.

The dihedral angle in substituted biphenyls is highly dependent on the nature and position of the substituents. For instance, the crystal structure of 4-fluorobiphenyl reveals an orthorhombic crystal system with the space group P b c n. nih.gov In another related molecule, 4-cyano-4'-fluorobiphenyl, the dihedral angle between the two phenyl rings was determined to be 30.28°. researchgate.net This compound crystallizes in the orthorhombic system with the space group Pbca. researchgate.net

Based on these and other 4,4'-disubstituted biphenyls, it is predicted that 4-Chloro-4'-fluorobiphenyl would adopt a non-planar conformation in the solid state with a significant dihedral angle. The crystal system is likely to be a member of a lower-symmetry class, such as monoclinic or orthorhombic, which are common for such molecules.

Table 3: Crystallographic Data for Related Biphenyl Compounds

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 4-Fluorobiphenyl | Orthorhombic | P b c n | Not specified | nih.gov |

| 4-Cyano-4'-fluorobiphenyl | Orthorhombic | Pbca | 30.28 | researchgate.net |

| N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁/n | 42.6 | nih.gov |

The data from these related structures suggest that the inter-ring dihedral angle for 4-Chloro-4'-fluorobiphenyl is likely to be in the range of 30-45 degrees, driven by the interplay of electronic effects from the halogen substituents and the demands of efficient crystal packing.

Computational Chemistry and Theoretical Modeling of 4 Chloro 4 Fluorobiphenyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-4'-fluorobiphenyl, DFT studies are instrumental in determining its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 4-Chloro-4'-fluorobiphenyl, this involves determining the bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

| Parameter | Description | Typical Finding |

|---|---|---|

| C-Cl Bond Length | The distance between the carbon atom of one phenyl ring and the chlorine atom. | The bond length is influenced by the electronic environment of the ring. |

| C-F Bond Length | The distance between the carbon atom of the second phenyl ring and the fluorine atom. | This bond is typically shorter and stronger than the C-Cl bond due to fluorine's high electronegativity. |

| Inter-ring C-C Bond | The length of the single bond connecting the two phenyl rings. | Its length can indicate the degree of conjugation between the rings. |

| Dihedral Angle (φ) | The twist angle between the planes of the two phenyl rings. | A non-zero angle indicates a non-planar structure, which is typical for substituted biphenyls. |

Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. nih.gov For 4-Chloro-4'-fluorobiphenyl, the HOMO is expected to be distributed over the π-system of the biphenyl (B1667301) core, while the LUMO will also be located on the aromatic rings. The presence of electron-withdrawing halogen substituents can lower the energy levels of both orbitals.

| Property | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Correlates with the ionization potential; represents the electron-donating ability. |

| LUMO Energy | ELUMO | Correlates with the electron affinity; represents the electron-accepting ability. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netwolfram.com It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. wolfram.com MEP maps are valuable tools for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The color convention for MEP maps is typically:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow : Regions of neutral or near-zero potential.

For 4-Chloro-4'-fluorobiphenyl, the MEP map would show negative potential (red) localized around the highly electronegative fluorine and chlorine atoms. researchgate.net The hydrogen atoms on the phenyl rings would exhibit a positive potential (blue), while the carbon framework would be in the intermediate green-yellow range. researchgate.net

Global Reactivity Parameters and Stability Predictions

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.govnih.gov These parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Key global reactivity parameters include:

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule will undergo a change in its electron cloud.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment.

These descriptors are crucial for predicting the stability and reactivity of 4-Chloro-4'-fluorobiphenyl in various chemical environments. researchgate.net

| Parameter | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | A higher value indicates a greater ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | A higher value indicates greater stability and lower reactivity. nih.gov |

| Chemical Softness (S) | S = 1/(2η) | A higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = χ²/(2η) | Quantifies the electrophilic nature of the molecule. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide information about static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change.

For 4-Chloro-4'-fluorobiphenyl, MD simulations can be used to:

Explore the conformational landscape by simulating the rotation around the inter-ring C-C bond at different temperatures.

Study the molecule's interactions and behavior in a solvent, providing insights into its solvation and transport properties.

Investigate its interaction with biological macromolecules, such as proteins or DNA, which is relevant for understanding the behavior of halogenated biphenyls in biological systems. nih.govmdpi.com

MD simulations offer a bridge between the static picture from quantum chemistry and the dynamic reality of chemical systems. nih.gov

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are essential for investigating the energetics and mechanisms of chemical reactions. ethz.ch By mapping the potential energy surface, these calculations can identify transition states, intermediates, and final products, providing a complete picture of a reaction pathway. chemrxiv.org

For 4-Chloro-4'-fluorobiphenyl, such calculations could be applied to:

Predict Reaction Mechanisms : Determine the step-by-step process of reactions such as nucleophilic aromatic substitution or degradation pathways.

Calculate Activation Energies : Quantify the energy barriers for different reactions, allowing for the prediction of reaction rates and the feasibility of a reaction under specific conditions.

These calculations are crucial for designing new synthetic routes involving 4-Chloro-4'-fluorobiphenyl or for predicting its environmental fate and degradation pathways. nih.gov

No Specific Research Found for 4-Chloro-4'-fluorobiphenyl Degradation

Following a comprehensive search for scientific literature, no specific studies detailing the environmental fate and degradation mechanisms of the compound 4-Chloro-4'-fluorobiphenyl were identified. Research on the bioremediation, biodegradation, and abiotic degradation of halogenated biphenyls has typically focused on related compounds such as 4-chlorobiphenyl (B17849) and 4-fluorobiphenyl (B1198766) individually, or on polychlorinated biphenyls (PCBs) as a class.

The available scientific data does not provide specific pathways, enzymatic mechanisms, degradation metabolites, or photolytic processes for 4-Chloro-4'-fluorobiphenyl. Constructing an article that adheres to the strict requirement of focusing solely on this specific compound is not possible without dedicated research literature.

Information on analogous compounds suggests that the degradation of 4-Chloro-4'-fluorobiphenyl would likely involve microbial action, particularly from bacteria and fungi capable of degrading PCBs. The enzymatic processes would predictably involve dioxygenase enzymes, which are known to initiate the breakdown of the biphenyl structure. However, the specific metabolites and the preference for initial attack on the chlorinated versus the fluorinated ring remain uninvestigated. Similarly, while abiotic processes like photolysis are known degradation pathways for halogenated aromatic compounds, the specific rates and products for 4-Chloro-4'-fluorobiphenyl have not been documented.

Due to the absence of direct research findings, it is not possible to provide a detailed, evidence-based article on the environmental fate and degradation of 4-Chloro-4'-fluorobiphenyl as requested. Any such article would rely on speculation and extrapolation from other compounds, violating the core instruction to focus exclusively on the specified chemical.

Environmental Fate and Degradation Mechanisms of Halogenated Biphenyls

Environmental Persistence and Transport Mechanisms (General Halogenated Biphenyls)

Halogenated biphenyls, a class of synthetic organic compounds, are known for their environmental persistence. Their chemical stability, low water solubility, and resistance to degradation contribute to their long-term presence in various environmental compartments. The persistence of a specific halogenated biphenyl (B1667301) is influenced by the number and location of halogen atoms on the biphenyl structure. Generally, increased halogenation leads to greater resistance to both biological and abiotic degradation processes.

Transport of these compounds in the environment occurs through several mechanisms. Due to their semi-volatile nature, they can undergo atmospheric transport over long distances, leading to their presence in remote areas far from their original sources. In aquatic systems, their low water solubility and high affinity for organic matter result in their partitioning to sediment and soil. Transport in water bodies is therefore largely associated with the movement of suspended solids. Bioaccumulation in the fatty tissues of organisms is another significant process, leading to the magnification of concentrations through the food chain.

It is crucial to reiterate that these are general characteristics of halogenated biphenyls. Without specific studies on 4-Chloro-4'-fluorobiphenyl, its exact environmental persistence and transport behavior remain uncharacterized.

Advanced Research Applications of 4 Chloro 4 Fluorobiphenyl in Chemical Synthesis

Building Block for Functional Materials Science

The rigid biphenyl (B1667301) backbone and the presence of both chlorine and fluorine atoms make 4-Chloro-4'-fluorobiphenyl an attractive precursor for the development of novel functional materials with tailored properties.

Liquid Crystals and Optoelectronic Materials Research

The pursuit of new liquid crystalline materials with specific properties for display and optoelectronic applications is an ongoing area of research. The introduction of halogen atoms, such as chlorine and fluorine, into the molecular core of liquid crystals can significantly influence their mesomorphic behavior, dielectric anisotropy, and optical properties.

While direct patent applications for liquid crystal compositions explicitly containing 4-Chloro-4'-fluorobiphenyl are not prevalent in readily available literature, the foundational research in this area strongly supports its potential as a key building block. The general structure of many commercial liquid crystals is based on a biphenyl core with various substituents. The presence of a polarizable chlorine atom and a highly electronegative fluorine atom on the biphenyl structure of 4-Chloro-4'-fluorobiphenyl can induce a significant dipole moment, which is a crucial factor for achieving the desired dielectric anisotropy in nematic liquid crystals used in twisted nematic (TN) displays.

Research has shown that the substitution pattern on the biphenyl core dictates the material's melting point, clearing point, and the temperature range of the liquid crystal phase. The strategic placement of halogen atoms can be used to fine-tune these properties to meet the stringent requirements of modern display technologies. Therefore, 4-Chloro-4'-fluorobiphenyl serves as a valuable synthon for the combinatorial synthesis and screening of new liquid crystal candidates with optimized performance characteristics.

Table 1: Properties of Halogenated Biphenyls Relevant to Liquid Crystal Applications

| Property | Influence of Chloro/Fluoro Substitution |

| Dielectric Anisotropy | Can be enhanced by the introduction of polar halogen atoms. |

| Mesophase Stability | The type and position of halogens affect the temperature range of the liquid crystal phase. |

| Birefringence | Halogenation can modify the refractive indices of the material. |

| Viscosity | The overall molecular shape and intermolecular interactions, influenced by halogens, affect viscosity. |

Polymer and Specialty Chemical Development

In the realm of polymer science, fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. While direct polymerization of 4-Chloro-4'-fluorobiphenyl is not a common application, its role as an intermediate in the synthesis of fluorinated monomers or specialty polymers is an area of active research.

The biphenyl unit can be incorporated into polymer backbones to enhance rigidity and thermal stability. The presence of the reactive chloro and fluoro groups offers handles for further chemical modification, allowing for the synthesis of polymers with specific functionalities. For instance, the chlorine atom can be displaced through nucleophilic substitution reactions to introduce cross-linking sites or other functional groups.

The development of specialty chemicals often relies on the availability of versatile building blocks. 4-Chloro-4'-fluorobiphenyl, with its well-defined structure and reactive sites, can be used in the synthesis of a variety of specialty chemicals, including high-performance lubricants, dielectric fluids, and precursors for organic electronics.

Scaffold for Novel Molecular Architectures in Medicinal Chemistry Research

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of halogen atoms can profoundly impact the pharmacological profile of a molecule.

Strategic Fluorination for Modulating Molecular Properties

Strategic fluorination is a widely used technique in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The fluorine atom in 4-Chloro-4'-fluorobiphenyl can participate in favorable interactions with biological targets and can block sites of metabolism, thereby prolonging the drug's half-life.

The chloro- and fluoro-substituents on the biphenyl ring also influence the electronic properties and conformation of the molecule. This allows medicinal chemists to fine-tune the molecule's shape and electronic distribution to optimize its interaction with a specific biological target. For example, in a study of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential anti-Parkinsonian agents, the presence of the chloro- and fluoro-substituents was crucial for the designed molecules' binding affinity to the monoamine oxidase-B (MAO-B) enzyme.

Synthesis of Complex Pharmacological Probes

4-Chloro-4'-fluorobiphenyl can serve as a starting material for the synthesis of more complex molecules that can be used as pharmacological probes to study biological processes. The differential reactivity of the C-Cl and C-F bonds allows for selective chemical transformations, enabling the construction of intricate molecular architectures.

While direct examples of pharmacological probes synthesized from 4-Chloro-4'-fluorobiphenyl are not extensively documented in mainstream literature, the principles of medicinal chemistry suggest its utility. For instance, the biphenyl scaffold can be elaborated with various functional groups to create ligands for specific receptors or enzymes. The halogen atoms can serve as handles for radiolabeling, allowing the resulting probes to be used in imaging studies such as Positron Emission Tomography (PET).

Intermediates in Agrochemical Research and Development

The development of new and effective agrochemicals is crucial for global food security. Halogenated aromatic compounds are frequently used as intermediates in the synthesis of pesticides, including fungicides, herbicides, and insecticides.

The fungicide bixafen, for example, contains a 3',4'-dichloro-5-fluorobiphenyl-2-amine core structure. While not directly synthesized from 4-Chloro-4'-fluorobiphenyl, the presence of this complex halogenated biphenyl moiety highlights the importance of such structures in modern agrochemicals. It is plausible that 4-Chloro-4'-fluorobiphenyl could serve as a precursor for the synthesis of novel agrochemical candidates through a series of synthetic transformations.

The search for new active ingredients with improved efficacy and environmental profiles is a continuous effort in the agrochemical industry. The unique substitution pattern of 4-Chloro-4'-fluorobiphenyl makes it an interesting starting material for the synthesis of new classes of pesticides. The chlorine and fluorine atoms can influence the molecule's mode of action, spectrum of activity, and environmental fate.

Future Research Directions and Emerging Challenges in Halogenated Biaryl Chemistry

The field of halogenated biaryl chemistry is continuously evolving, driven by the demand for novel functional molecules and more sustainable synthetic methods. Future research is aimed at overcoming existing challenges related to selectivity, efficiency, and environmental impact.

Future Research Directions:

One of the most significant trends is the development of "green" and sustainable synthetic protocols. Conventional cross-coupling reactions often rely on stoichiometric metal reagents, which generate substantial metallic waste. mcgill.ca Future research will likely focus on:

Transition-Metal-Free Synthesis: Exploring methods that use non-metal catalysts or mediators, such as hydrazine, to facilitate aryl couplings, thereby producing benign byproducts like nitrogen and hydrogen gas. mcgill.caacs.org

Chemoenzymatic Strategies: Combining the precision of biocatalysis with traditional organic synthesis. nih.gov Enzymes like vanadium chloroperoxidase can be used for halogenation under mild, aqueous conditions, offering an environmentally friendly alternative to traditional methods. nih.gov

Photoredox Catalysis: Utilizing visible light to drive cross-coupling reactions, which can often be performed under milder conditions and with lower catalyst loadings. acs.org

C-H Activation: Directly coupling two different "inert" aryl C-H bonds is an ideal but challenging approach that would revolutionize biaryl synthesis by eliminating the need for pre-functionalized starting materials. acs.org

Another promising avenue is the exploration of novel halogenation techniques. This includes cryptic halogenation, a process observed in natural product biosynthesis where a halogen is temporarily incorporated to activate a molecule for a subsequent reaction before being removed. rsc.org Understanding and harnessing such pathways could lead to new synthetic strategies. Furthermore, methodologies like boryl radical-mediated halogen-atom transfer are being developed to enable the arylation of substrates under neutral conditions. researchgate.net

Emerging Challenges:

Despite significant progress, several challenges remain in the synthesis and application of halogenated biaryls.

Regioselectivity: A primary challenge is controlling the position of halogenation, especially in the synthesis of polyhalogenated compounds. Achieving high regioselectivity is crucial as the position of the halogen atoms significantly impacts the molecule's properties. researchgate.netresearchgate.net

Synthesis of Sterically Hindered Biaryls: Creating biaryls with bulky substituents around the central bond is difficult due to steric hindrance, which can impede the coupling reaction. nih.gov Developing effective methods for these challenging transformations is an ongoing area of research.

Harsh Reaction Conditions: Many conventional methods for biaryl synthesis require harsh conditions, such as high temperatures or the use of hazardous reagents, which limits their applicability to sensitive substrates. researchgate.net

Substrate Scope: While many cross-coupling reactions are well-established, their effectiveness can be substrate-specific. Expanding the scope of these reactions to tolerate a wider range of functional groups remains a key objective.

A summary of these challenges and future directions is presented below.

| Category | Key Focus Areas |

| Future Directions | Green Chemistry (metal-free reactions), Chemoenzymatic Synthesis, Photoredox Catalysis, C-H Activation, Novel Halogenation Techniques. |

| Emerging Challenges | Achieving Regioselectivity, Synthesis of Sterically Hindered Molecules, Avoiding Harsh Reaction Conditions, Expanding Substrate Scope. |

Overcoming these challenges will require continued innovation in catalyst design, reaction engineering, and the exploration of new synthetic pathways, ultimately expanding the toolbox available for creating complex biaryl-containing scaffolds. researchgate.net

Q & A

Q. What are the established synthetic routes for preparing 4-chloro-4'-fluorobiphenyl in high purity for research applications?

- Methodological Answer : Two primary synthetic pathways are documented:

- Dehydrochlorination : Reacting 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone under controlled conditions to eliminate HCl .

- Amine Formation : Combining 1-(4-piperidyl)-2-benzodiazolinone with 4-chloro-4'-fluorobutyrophenone to form intermediates for antipsychotic drugs .

Purification involves column chromatography or recrystallization, with purity validated via HPLC and H/C NMR.

Q. How can researchers characterize the structural and electronic properties of 4-chloro-4'-fluorobiphenyl using spectroscopic techniques?

- Methodological Answer :

- UV-Vis Spectroscopy : Determine and extinction coefficients () in solvents like ethanol and hexane to study - and - transitions .

- Fluorescence Spectroscopy : Measure emission spectra and quantum yields to assess excited-state behavior.

- IR Spectroscopy : Identify functional groups (e.g., C-Cl, C-F stretches) using reference data from structurally similar compounds .

- NMR : Confirm regiochemistry via F NMR and H NMR coupling patterns.

Advanced Research Questions

Q. What methodological considerations are critical when investigating the solvent-dependent photophysical behavior of 4-chloro-4'-fluorobiphenyl?

- Methodological Answer :

- Solvent Selection : Compare polar (ethanol) vs. non-polar (hexane) solvents to evaluate polarity effects. Polar solvents stabilize - transitions via hydrogen bonding, causing blue shifts, while - transitions red-shift due to dipole stabilization .

- Data Acquisition : Use diode array detectors for UV absorption and time-resolved luminescence spectrometers for lifetime measurements.

- Analysis Tools : Employ software like GRAMSAI for spectral deconvolution and curve fitting to resolve overlapping peaks .

Q. How can metabolic pathways of 4-chloro-4'-fluorobiphenyl in biological systems be elucidated?

- Methodological Answer :

- Radiolabeling : Introduce C or H isotopes to track biotransformation in model organisms (e.g., lichens or microbial cultures) .

- Metabolite Identification : Extract metabolites using solid-phase extraction (SPE) and analyze via LC-MS/MS or GC-MS. Reference standards (e.g., 4-chloro-4’-hydroxybiphenyl) aid in structural confirmation .

- Enzyme Studies : Incubate with cytochrome P450 isoforms to identify oxidative pathways.

Q. What strategies resolve contradictions in reported spectroscopic data for 4-chloro-4'-fluorobiphenyl across experimental conditions?

- Methodological Answer :

- Standardization : Use identical solvent systems, concentrations, and instrumentation (e.g., same slit widths in spectrometers).

- Cross-Validation : Compare data from multiple techniques (e.g., UV-Vis, fluorescence, computational TD-DFT) to reconcile discrepancies .

- Controlled Experiments : Replicate studies under inert atmospheres to exclude oxidation artifacts.

Q. What is the role of 4-chloro-4'-fluorobiphenyl as an intermediate in antipsychotic drug synthesis?

- Methodological Answer :

- Pharmaceutical Applications : It serves as a precursor in synthesizing butyrophenones, which block dopamine receptors. Key reactions include nucleophilic substitution and ketone reduction .

- Purity Validation : Monitor reaction progress via TLC and confirm final product purity using GC-MS with chiral columns to ensure enantiomeric excess.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.